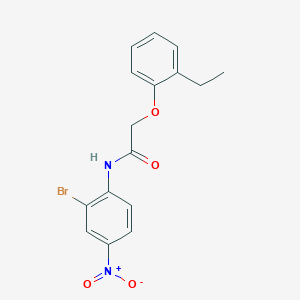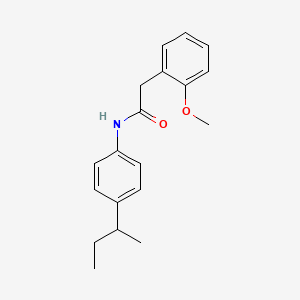
N-(2-bromo-4-nitrophenyl)-2-(2-ethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-nitrophenyl)-2-(2-ethylphenoxy)acetamide, commonly known as BON, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the nitrophenylacetamide family, which has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The mechanism of action of BON is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. BON has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. BON has also been shown to inhibit the activity of Akt, a protein kinase that plays a key role in cell growth and survival. Additionally, BON has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
BON has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BON inhibits the growth of cancer cells and induces apoptosis. BON has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In vivo studies have shown that BON reduces oxidative stress and inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BON has several advantages for lab experiments, including its high purity and stability. BON is also relatively easy to synthesize, making it readily available for research purposes. However, BON has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on BON. One area of interest is the development of BON analogs with improved bioavailability and potency. Another area of interest is the investigation of BON's potential as a treatment for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of BON and its potential side effects.
Méthodes De Synthèse
The synthesis of BON is a multi-step process that involves the reaction of 2-bromo-4-nitrophenol with 2-ethylphenol to form 2-(2-ethylphenoxy)-4-nitrobromobenzene. This intermediate is then reacted with acetic anhydride and sodium acetate to form N-(2-bromo-4-nitrophenyl)-2-(2-ethylphenoxy)acetamide. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
BON has been studied for its potential applications in a variety of scientific research areas, including cancer research, inflammation research, and neuroscience research. In cancer research, BON has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, BON has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neuroscience research, BON has been shown to have potential as a treatment for neurodegenerative diseases by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(2-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-2-11-5-3-4-6-15(11)23-10-16(20)18-14-8-7-12(19(21)22)9-13(14)17/h3-9H,2,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCQTBLMBDCEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-2-(4-phenylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5010669.png)
![4-[(cyclopropylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5010680.png)
![2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B5010686.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}amine](/img/structure/B5010705.png)

![N-(3-methoxyphenyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5010712.png)
![2-[3-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5010715.png)


![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5010740.png)
![4-methoxy-N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5010748.png)
![N-cyclohexyl-N-2-propyn-1-yl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5010750.png)
![1-methyl-17-(4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5010770.png)